

# **Unveiling CK0106023: A Potent Allosteric Inhibitor of Kinesin Spindle Protein**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **CK0106023**, a potent and specific inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11. This document details its chemical structure, mechanism of action, and its potential as an antitumor agent, supported by quantitative data and experimental methodologies.

# **Chemical Structure and Properties**

**CK0106023** is a complex small molecule with the systematic name 4-bromo-N-(1-(7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl)propyl)-N-(3-(dimethylamino)propyl)-benzamide. [1] Its chemical and physical properties are summarized in the table below.



Property	Value	
Systematic Name	4-bromo-N-(1-(7-chloro-3,4-dihydro-4-oxo-3- (phenylmethyl)-2-quinazolinyl)propyl)-N-(3- (dimethylamino)propyl)-benzamide	
Molecular Formula	C30H32BrClN4O2[1]	
Molecular Weight	595.96 g/mol [1]	
SMILES	CCC(c1nc2cc(ccc2c(=O)n1Cc3ccccc3)Cl)N(CC CN(C)C)C(=O)c4ccc(cc4)Br[1]	
InChlKey	PZVLDHUUSWUATQ-UHFFFAOYSA-N[1]	

# **Biological Activity and Mechanism of Action**

**CK0106023** is a potent and specific allosteric inhibitor of the kinesin spindle protein (KSP/Eg5). [1][2][3] KSP is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division.[1][2][3][4][5]

By binding to an allosteric pocket on the KSP motor domain, **CK0106023** inhibits its ATPase activity, which is necessary for its motor function.[1][2][3] This inhibition prevents the separation of centrosomes, leading to the formation of characteristic monopolar spindles and subsequent mitotic arrest.[1][2][3] This targeted disruption of mitosis in rapidly dividing cells forms the basis of its antitumor activity.[1][2][3]

## **Quantitative Biological Data**

**CK0106023** has demonstrated significant potency in inhibiting KSP and cancer cell proliferation.

Parameter	Value	Description
$K_i$ for KSP ATPase inhibition	12 nM[1][2][3]	The inhibition constant, indicating the high affinity of CK0106023 for KSP.

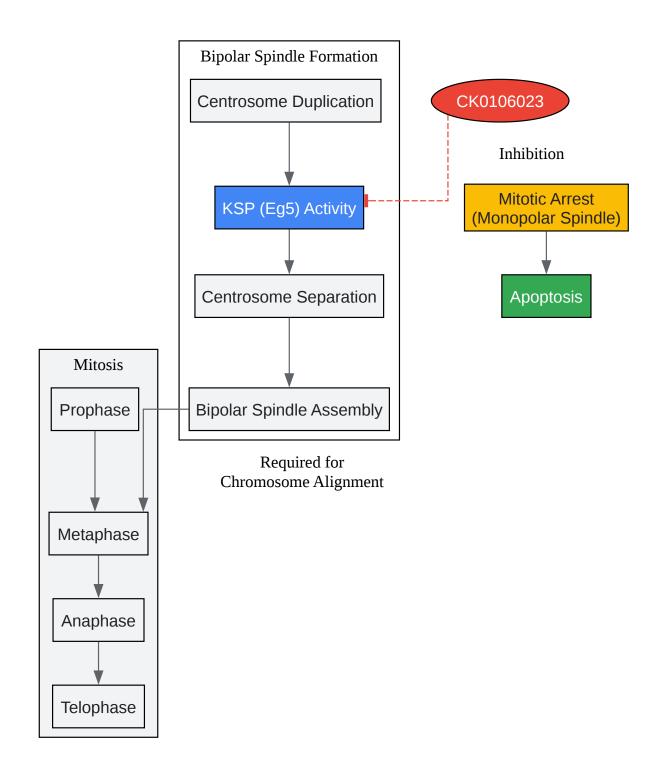




# **Signaling Pathway and Experimental Workflow**

The inhibitory action of **CK0106023** directly impacts the cell cycle progression at the mitosis stage. The following diagram illustrates the signaling pathway disrupted by **CK0106023**.



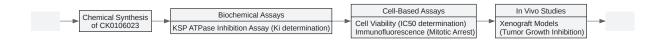


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**CK0106023** inhibits KSP (Eg5), preventing bipolar spindle formation and causing mitotic arrest.



The general workflow for evaluating the antitumor activity of **CK0106023** is depicted below.



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Workflow for the synthesis and evaluation of CK0106023's antitumor activity.

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols for the characterization of **CK0106023**.

### Synthesis of CK0106023

The synthesis of **CK0106023** involves a multi-step process. A key step includes a Grignard reaction to introduce the propyl group onto the quinazolinone core, followed by coupling with the 4-bromo-N-(3-(dimethylamino)propyl)benzamide side chain. The synthesis generally starts from 2-amino-5-chlorobenzonitrile, which is converted to the corresponding benzamide. This intermediate is then cyclized to form the quinazolinone ring. Parallel synthesis of the benzamide side chain is performed, which is then coupled to the quinazolinone core in the final step.

#### **KSP/Eg5 ATPase Inhibition Assay**

This assay is performed to determine the inhibitory potency of **CK0106023** on the ATPase activity of the KSP motor domain.

- Reagents and Materials: Recombinant human KSP motor domain, microtubules, ATP, a phosphate detection reagent (e.g., malachite green), and a microplate reader.
- Procedure:
  - The KSP enzyme is incubated with microtubules in a reaction buffer.
  - Varying concentrations of CK0106023 are added to the wells of a microplate.



- The reaction is initiated by the addition of ATP.
- The plate is incubated at a controlled temperature to allow for ATP hydrolysis.
- The reaction is stopped, and the amount of inorganic phosphate released is quantified using a phosphate detection reagent.
- The absorbance is measured using a microplate reader.
- Data Analysis: The rate of ATP hydrolysis is calculated for each inhibitor concentration. The data are then fitted to a suitable model to determine the IC₅₀ or K₁ value.

### **Cell Viability Assay**

This assay measures the effect of **CK0106023** on the proliferation of cancer cell lines.

- Reagents and Materials: Human cancer cell lines, cell culture medium, fetal bovine serum, antibiotics, CK0106023 stock solution, and a cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay).
- Procedure:
  - Cancer cells are seeded in 96-well plates and allowed to attach overnight.
  - The cells are treated with a serial dilution of **CK0106023**.
  - The plates are incubated for a specified period (e.g., 72 hours).
  - A cell viability reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.
  - The absorbance or luminescence is measured using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control. The data are then plotted against the drug concentration, and the IC₅₀ value is determined.

### **Immunofluorescence Assay for Mitotic Arrest**



This assay is used to visualize the effect of **CK0106023** on the mitotic spindle.

Reagents and Materials: Cancer cells, cell culture supplies, CK0106023, fixative (e.g., paraformaldehyde), permeabilization buffer (e.g., Triton X-100), primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin), fluorescently labeled secondary antibodies, and a DNA stain (e.g., DAPI).

#### Procedure:

- Cells are grown on coverslips and treated with CK0106023 for a duration sufficient to induce mitotic arrest (e.g., 24 hours).
- The cells are fixed, permeabilized, and blocked.
- The cells are incubated with primary antibodies against spindle components.
- After washing, the cells are incubated with fluorescently labeled secondary antibodies and a DNA stain.
- The coverslips are mounted on microscope slides.
- Data Analysis: The slides are examined using a fluorescence microscope. The percentage of cells exhibiting a monopolar spindle phenotype is quantified.

#### Conclusion

**CK0106023** is a potent and specific allosteric inhibitor of KSP/Eg5 with demonstrated antitumor activity. Its mechanism of action, which involves the disruption of mitotic spindle formation, makes it a promising candidate for cancer therapy. The experimental protocols outlined in this guide provide a framework for the further investigation and development of this and similar compounds.

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